
Tacrolimus monohydrate
Overview
Description
Tacrolimus is a potent immunosuppressive drug primarily used to prevent organ transplant rejection and treat various autoimmune diseases. It was first discovered in 1984 from the fermentation broth of a Japanese soil sample containing the bacterium Streptomyces tsukubaensis . Chemically, it is a macrolide lactone and is known for its ability to inhibit calcineurin, a protein phosphatase involved in T-cell activation .
Mechanism of Action
Target of Action
Tacrolimus, also known as FK506, is a macrolide antibiotic with potent immunosuppressive properties . The primary target of Tacrolimus is an immunophilin called FK506 binding protein (FKBP-12) . This protein plays a crucial role in the immune response of the body .
Mode of Action
Tacrolimus exerts its effects principally through impairment of gene expression in target cells . It binds to FKBP-12 to form a complex . This FKBP12-Tacrolimus complex inhibits an enzyme called calcineurin . Calcineurin is involved in the activation of T-lymphocytes, a type of white blood cell that plays a key role in the immune response . By inhibiting calcineurin, Tacrolimus suppresses the activity of T-lymphocytes and reduces the immune response .
Biochemical Pathways
The action of Tacrolimus affects several biochemical pathways. One of the primary metabolic pathways affected by Tacrolimus is the shikimic acid pathway . Overexpression of certain genes in this pathway, such as shikimate kinase and dehydroquinic acid synthetase, can enhance the production of Tacrolimus . In secondary metabolic pathways, the overexpression of tryptophane synthase and aspartate 1-decarboxylase genes, combined with the knockout of the d-lactate dehydrogenase gene, can also enhance Tacrolimus production .
Pharmacokinetics
Tacrolimus exhibits variable absorption, with peak blood or plasma concentrations being reached in 0.5 to 6 hours . Approximately 25% of the oral dose is bioavailable . Tacrolimus is extensively bound to red blood cells, with a mean blood to plasma ratio of about 15 . It is completely metabolized before elimination, with a mean disposition half-life of 12 hours . The total body clearance based on blood concentration is approximately 0.06 L/h/kg . The elimination of Tacrolimus is decreased in the presence of liver impairment and in the presence of several drugs .
Result of Action
The molecular and cellular effects of Tacrolimus are primarily related to its immunosuppressive properties. By inhibiting calcineurin, Tacrolimus disrupts signaling events mediated by the calcium-dependent serine-threonine protein phosphatase calcineurin (CaN) in T lymphocytes . This leads to a reduction in the activity of T-lymphocytes and a decrease in the immune response . Tacrolimus also promotes apoptosis of activated macrophages, which may contribute to the amelioration of colonic inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tacrolimus. For instance, in China, due to environmental factors and the aging of the population, the proportion of patients with idiopathic membranous nephropathy (IMN), a condition for which Tacrolimus is often prescribed, increased from 6.48% in 1997–1999 to 22.79% in 2009–2011 . Furthermore, the patient’s genotypes can modulate the inhibitory effect of Tacrolimus on IL-2 expression .
Biochemical Analysis
Biochemical Properties
Tacrolimus is a macrolide calcineurin inhibitor . It binds to an intracellular protein, FKBP-12 . This binding inhibits calcineurin, which is involved in the production of interleukin-2, a molecule that promotes the development and proliferation of T cells . This interaction plays a crucial role in the body’s learned (or adaptive) immune response .
Cellular Effects
Tacrolimus has significant effects on various types of cells and cellular processes. It inhibits cellular activities such as nitric oxide synthetase activation, cell degranulation, and apoptosis, and potentiates the action of glucocorticoids . Tacrolimus also down-regulates the nuclear factor-κB (NF-κB) pathway and induces apoptosis of activated T cells by activating caspase 3 .
Molecular Mechanism
The molecular mechanism of Tacrolimus involves its binding to the immunophilin FKBP-12 . This complex specifically and competitively binds to and inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase . This process inhibits the translocation of a family of transcription factors (NF-AT), leading to reduced transcriptional activation of cytokine genes for interleukin (IL)-2, tumor necrosis factor (TNF)-alpha, IL-3, IL-4, CD40L, granulocyte-macrophage colony-stimulating factor, and interferon-gamma . Ultimately, proliferation of T lymphocytes is reduced .
Temporal Effects in Laboratory Settings
Tacrolimus has been shown to have temporal effects in laboratory settings. For instance, it has been observed that the concentrations of Tacrolimus in skin and muscle were several folds higher than whole blood concentrations after a single topical administration . Systemic levels remained subtherapeutic (< 3 ng/ml) with repeated once daily applications .
Dosage Effects in Animal Models
In animal models, Tacrolimus has shown to have varying effects with different dosages. For instance, Tacrolimus has been shown to prolong survival of hepatic, renal, cardiac, small intestine, pancreatic and skin allografts, and to reverse cardiac and renal allograft rejection . The exact dosage effects can vary depending on the specific animal model and the condition being treated.
Metabolic Pathways
Tacrolimus is metabolised by hepatic CYP3A4 . There is also evidence of gastrointestinal metabolism by CYP3A4 in the intestinal wall . Concomitant use of medicinal products or herbal remedies known to inhibit or induce CYP3A4 may affect the metabolism of Tacrolimus and thereby increase or decrease Tacrolimus blood levels .
Transport and Distribution
After oral intake, Tacrolimus undergoes presystemic metabolism, which mainly involves CYP3A4 and CYP3A5 metabolism in the gut and liver as well as P-glycoprotein transport into the intestinal lumen . In whole blood, Tacrolimus distributes primarily within erythrocytes (approximately 85%), another 14% is distributed in plasma and only a small proportion (< 1%) is in the mononuclear cell fraction that contains lymphocytes .
Subcellular Localization
The subcellular localization of Tacrolimus is primarily within the cytoplasm of cells, where it binds to the immunophilin FKBP-12 . This complex then inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase . This process inhibits the translocation of a family of transcription factors (NF-AT), leading to reduced transcriptional activation of cytokine genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tacrolimus is typically produced through fermentation using Streptomyces tsukubaensis. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound . Various methods have been developed to enhance the solubility and bioavailability of tacrolimus, including the use of supercritical fluid technology to prepare solid dispersions .
Industrial Production Methods: Industrial production of tacrolimus involves optimizing fermentation conditions to maximize yield. This includes adjusting parameters such as temperature, pH, and nutrient concentration. Additionally, advanced techniques like high-performance liquid chromatography (HPLC) are used for the purification and validation of tacrolimus in pharmaceutical dosage forms .
Chemical Reactions Analysis
Types of Reactions: Tacrolimus undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving tacrolimus include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound .
Major Products Formed: The major products formed from the reactions of tacrolimus include its metabolites, which are primarily processed in the liver. These metabolites are crucial for the drug’s immunosuppressive activity .
Scientific Research Applications
Dermatological Applications
Atopic Dermatitis (AD)
Tacrolimus is widely recognized for its efficacy in treating moderate to severe atopic dermatitis, particularly in patients who are unresponsive to topical corticosteroids. Clinical studies have demonstrated that tacrolimus ointment (0.03% and 0.1%) significantly improves symptoms compared to hydrocortisone acetate, with a marked reduction in the modified Eczema Area and Severity Index (mEASI) scores.
Treatment | mEASI Improvement (%) | Patient Response |
---|---|---|
Hydrocortisone 1% | 70.0 | 13.6% showed ≥90% improvement |
Tacrolimus 0.03% | 78.7 | 27.8% showed ≥90% improvement |
Tacrolimus 0.1% | 86.7 | 36.7% showed ≥90% improvement |
This data indicates that tacrolimus not only reduces inflammation but also improves overall quality of life for patients with AD .
Case Study: Pediatric Patients
A retrospective study involving twelve pediatric patients treated with tacrolimus ointment reported significant improvements in atopic dermatitis symptoms, with no serious adverse effects noted over a treatment period of several months . Blood levels of tacrolimus remained below quantifiable limits, suggesting a low risk of systemic absorption.
Ocular Applications
Refractory Inflammatory Ocular Surface Diseases
Tacrolimus has shown promise in treating refractory inflammatory conditions of the ocular surface, such as chronic cicatrizing conjunctivitis and scleritis. A study involving twelve patients demonstrated that topical tacrolimus effectively reduced inflammation and the need for steroid therapy.
Condition | Outcome |
---|---|
Chronic Cicatrizing Conjunctivitis | Reduced inflammatory relapse while tapering steroids |
Scleritis | Suppressed corneoscleral melting and hyperemia |
Mooren Ulcer | Controlled inflammation with no adverse side effects |
Patients experienced significant clinical improvements, including decreased ocular pain and hyperemia over a treatment duration of up to 31 months .
Systemic Applications
Transplantation
Tacrolimus is a cornerstone in immunosuppressive therapy for organ transplant recipients to prevent graft rejection. It is often used in conjunction with other agents to enhance efficacy while minimizing side effects.
Case Study: Kidney Transplant Recipients
In a multicenter study involving kidney transplant recipients, tacrolimus monotherapy was associated with favorable outcomes regarding graft survival rates and renal function over a follow-up period of several years . The study highlighted the importance of monitoring drug levels to prevent toxicity while ensuring effective immunosuppression.
Other Notable Applications
- Follicular Lymphoma: Tacrolimus has been investigated as a treatment option for follicular lymphoma due to its immunomodulatory properties.
- Psoriasis: Emerging research suggests potential benefits in treating psoriasis, although more studies are needed to establish optimal protocols.
Comparison with Similar Compounds
Cyclosporine: Another calcineurin inhibitor used for similar immunosuppressive purposes.
Pimecrolimus: A topical calcineurin inhibitor used to treat atopic dermatitis.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway.
Uniqueness of Tacrolimus: Tacrolimus is unique due to its higher potency compared to cyclosporine and its ability to be used both systemically and topically. Its mechanism of action, involving the inhibition of calcineurin, makes it a critical drug in preventing organ transplant rejection and treating autoimmune diseases .
Biological Activity
Tacrolimus monohydrate, a macrolide immunosuppressant, is primarily recognized for its role in preventing organ rejection in transplant patients and treating various dermatological conditions, particularly atopic dermatitis. Its biological activity is largely attributed to its mechanism of action as a calcineurin inhibitor, which significantly impacts T cell activation and cytokine production.
Tacrolimus exerts its immunosuppressive effects by binding to the FK506-binding protein (FKBP), forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NF-AT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T cell proliferation and differentiation . This mechanism is crucial in reducing immune responses, making tacrolimus effective in managing autoimmune diseases and preventing transplant rejection.
Pharmacokinetics
The pharmacokinetics of this compound reveal significant variability in absorption and metabolism:
- Bioavailability : Oral bioavailability ranges from 20% to 25%, with food intake affecting absorption rates .
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5) with inactive metabolites excreted mainly through feces .
- Half-life : The biological half-life varies; for healthy individuals, it averages around 43 hours, while it is shorter in transplant patients due to altered clearance mechanisms .
Clinical Efficacy
Atopic Dermatitis : Tacrolimus has shown superior efficacy compared to topical corticosteroids (TCS) in treating atopic dermatitis. A randomized controlled trial indicated that tacrolimus significantly reduced inflammatory biomarkers and clinical severity scores compared to hydrocortisone .
Case Studies :
- Bakos et al. (2007) reported a case where a patient treated with 0.1% tacrolimus ointment achieved nearly 90% repigmentation of lesions after three months, despite experiencing some inflammatory reactions initially .
- Stinco et al. (2009) noted that while some patients experienced mild side effects such as burning sensations, the overall response rate for repigmentation was significant .
Safety Profile
While tacrolimus is generally well-tolerated, it can cause local side effects such as burning sensations and erythema upon application. Serious systemic side effects are rare but can include increased risk of infections due to its immunosuppressive properties .
Comparative Efficacy Table
Study | Treatment | Population | Outcome | Findings |
---|---|---|---|---|
Bakos et al. (2007) | Tacrolimus 0.1% | 1 Female, 18 years | Repigmentation | 90% improvement in lesions |
Stinco et al. (2009) | Tacrolimus 0.1% | 12 Patients | Side Effects | Mild reactions; overall positive response |
Cochrane Review (2024) | Tacrolimus vs Hydrocortisone | Various Studies | Inflammatory Biomarkers | Significant reduction in biomarkers with tacrolimus |
Properties
IUPAC Name |
1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQLQGQZSIBAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109581-93-3 | |
Record name | 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.